5-Fluoropiperidin-3-ol hydrochloride
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Overview
Description
5-Fluoropiperidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H11ClFNO. It is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
The synthesis of 5-Fluoropiperidin-3-ol hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve more scalable and cost-effective processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
5-Fluoropiperidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a different functional group.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoropiperidin-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Fluoropiperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
5-Fluoropiperidin-3-ol hydrochloride can be compared with other fluorinated piperidine derivatives, such as:
4-Fluoropiperidine: Similar in structure but with the fluorine atom at a different position.
2-Fluoropiperidine: Another positional isomer with distinct chemical properties.
5-Fluoropiperidin-2-one: A ketone derivative with different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C5H11ClFNO |
---|---|
Molecular Weight |
155.60 g/mol |
IUPAC Name |
5-fluoropiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-1-5(8)3-7-2-4;/h4-5,7-8H,1-3H2;1H |
InChI Key |
QMKBDNDYFMTBHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNCC1F)O.Cl |
Origin of Product |
United States |
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